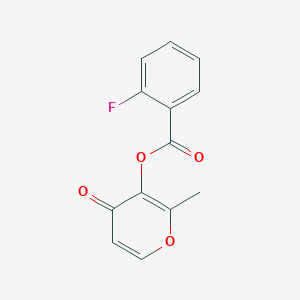

2-methyl-4-oxo-4H-pyran-3-yl 2-fluorobenzoate

CAS No.:

Cat. No.: VC16337996

Molecular Formula: C13H9FO4

Molecular Weight: 248.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9FO4 |

|---|---|

| Molecular Weight | 248.21 g/mol |

| IUPAC Name | (2-methyl-4-oxopyran-3-yl) 2-fluorobenzoate |

| Standard InChI | InChI=1S/C13H9FO4/c1-8-12(11(15)6-7-17-8)18-13(16)9-4-2-3-5-10(9)14/h2-7H,1H3 |

| Standard InChI Key | JAKOBEXKEFQSDA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2F |

Introduction

2-Methyl-4-oxo-4H-pyran-3-yl 2-fluorobenzoate is a complex organic compound featuring a pyran ring structure with a fluorobenzoate substituent. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a candidate for various applications in drug development and materials science.

Synthesis and Purification

The synthesis of 2-methyl-4-oxo-4H-pyran-3-yl 2-fluorobenzoate typically involves multi-step organic reactions. These reactions often require the preparation of individual components followed by their assembly into the final product. Techniques such as recrystallization and chromatography are commonly used for purification to ensure high yield and purity.

Synthesis Steps

-

Preparation of Pyran Core: This involves creating the pyran ring structure with the appropriate substituents.

-

Introduction of Fluorobenzoate Group: The fluorobenzoate moiety is attached to the pyran core through esterification or similar reactions.

-

Purification: Recrystallization and chromatography are used to purify the final product.

Biological Activities and Potential Applications

Research into the biological activities of 2-methyl-4-oxo-4H-pyran-3-yl 2-fluorobenzoate suggests potential applications in cancer therapy and inflammation management. The compound may act on kinases or other signaling molecules relevant to these therapeutic areas.

Potential Applications Table

| Application Area | Potential Mechanism |

|---|---|

| Cancer Therapy | Inhibition of kinases involved in cell signaling pathways |

| Inflammation Management | Modulation of signaling molecules related to inflammatory responses |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume